molecular formula C7H5Br2F B2640951 2,6-Dibromo-4-fluorotoluene CAS No. 906649-94-3

2,6-Dibromo-4-fluorotoluene

Cat. No.: B2640951
CAS No.: 906649-94-3
M. Wt: 267.923
InChI Key: IPMPJTQRCBFUMU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms are substituted at the 2 and 6 positions, and a fluorine atom is substituted at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene. The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) in a solvent like glacial acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorotoluene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to NAS reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.

    Oxidation and Reduction: The methyl group on the toluene moiety can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in glacial acetic acid.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the methyl group.

Major Products

    Nitration: 2,6-Dibromo-4-fluoronitrotoluene.

    Oxidation: 2,6-Dibromo-4-fluorobenzoic acid.

Scientific Research Applications

2,6-Dibromo-4-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-fluorotoluene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles or nucleophiles. The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-fluoroaniline: Similar structure but with an amino group instead of a methyl group.

    2,6-Dibromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.

    2,6-Dibromo-4-fluorobenzoic acid: Similar structure but with a carboxyl group instead of a methyl group.

Uniqueness

2,6-Dibromo-4-fluorotoluene is unique due to the combination of bromine and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPJTQRCBFUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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